molecular formula C9H8O3 B585630 3-(Hydroxymethyl)benzofuran-4-ol CAS No. 149705-60-2

3-(Hydroxymethyl)benzofuran-4-ol

Cat. No.: B585630
CAS No.: 149705-60-2
M. Wt: 164.16
InChI Key: DXAAVGXQYPBHCL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzofuran-4-ol is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. Benzofuran compounds are characterized by a benzene ring fused to a furan ring, and the presence of a hydroxymethyl group and a hydroxyl group in this compound adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)benzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve high yields with fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)benzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzofuran-4-carboxylic acid, while reduction can produce benzofuran-4-methanol derivatives .

Scientific Research Applications

3-(Hydroxymethyl)benzofuran-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)benzofuran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-(Hydroxymethyl)benzofuran: A similar compound with the hydroxymethyl group at a different position.

    4-Hydroxybenzofuran: A compound with a hydroxyl group but lacking the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)benzofuran-4-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(hydroxymethyl)-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAAVGXQYPBHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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